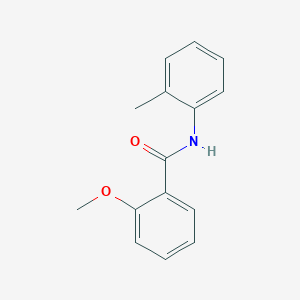
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as EF3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have shown that Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammation and cancer cell growth. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to have low toxicity in vitro and in vivo. However, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate as a potential therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is the elucidation of its molecular targets and mechanism of action. This can provide valuable insights into the development of new drugs that target similar pathways. Finally, the development of more efficient synthesis methods for Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can potentially reduce the cost of production and make it more accessible for research purposes.
Conclusion:
In conclusion, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is a promising chemical compound that has shown potential therapeutic applications in various studies. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate have been discussed in this paper. Further research is needed to fully understand its potential and develop it as a therapeutic agent.
Méthodes De Synthèse
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with thiophene-2-carboxylic acid to form ethyl 4-(4-fluorophenyl)-2-thienyl-3-oxobutanoate. Finally, the furoylamino group is introduced using furoyl chloride in the presence of a base to form Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have neuroprotective effects and can potentially be used to treat neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
Ethyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C18H14FNO4S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H14FNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) |
Clé InChI |
JJSDIZICAMANQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)

![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)

![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)





![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)